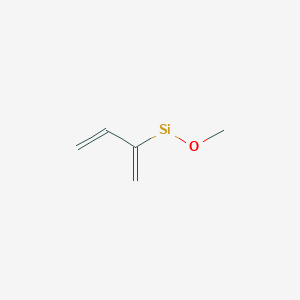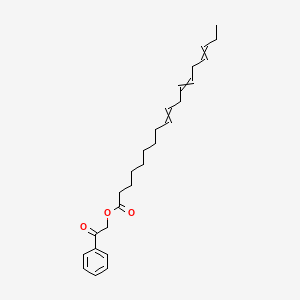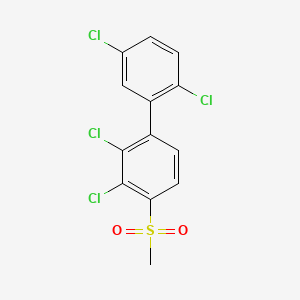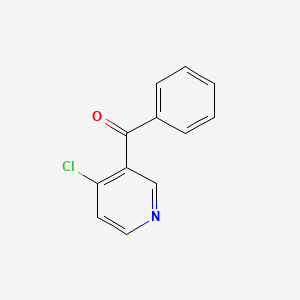
(4-Chloropyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloropyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8ClNO. It is a member of the aryl-phenylketones class, which are aromatic compounds containing a ketone substituted by one aryl group and a phenyl group . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Chloropyridin-3-yl)(phenyl)methanone involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloropyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxime or hydrazone derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for halogen substitution reactions.
Major Products
Oxidation: Oxime and hydrazone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(4-Chloropyridin-3-yl)(phenyl)methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Chloropyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it can act as an epoxide hydrolase inhibitor, which catalyzes the final step in the biosynthesis of proinflammatory mediators like leukotriene B4 . This inhibition can lead to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: A related compound with similar chemical properties but different applications.
(4-Fluorophenyl)(pyridin-4-yl)methanone: Another aryl-phenylketone with different substituents and applications.
(4-Aminophenyl)(phenyl)methanone: A compound with an amino group instead of a chlorine atom, leading to different chemical reactivity and applications.
Uniqueness
(4-Chloropyridin-3-yl)(phenyl)methanone is unique due to its specific combination of a pyridine ring and a phenyl group with a chlorine substituent. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Número CAS |
109575-05-5 |
|---|---|
Fórmula molecular |
C12H8ClNO |
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
(4-chloropyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
YNTFTCRPLXGFTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


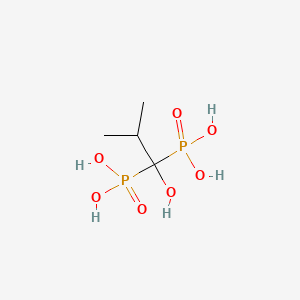

![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
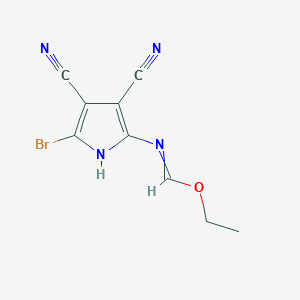

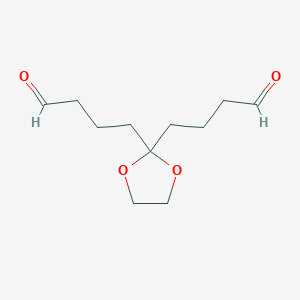

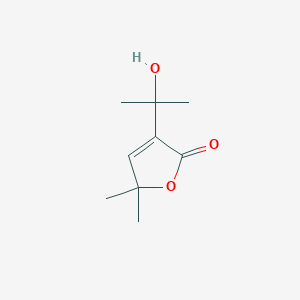
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
